molecular formula C11H16OS B1314774 [4-(Tert-butylsulfanyl)phenyl]methanol CAS No. 500530-69-8

[4-(Tert-butylsulfanyl)phenyl]methanol

Cat. No. B1314774
M. Wt: 196.31 g/mol
InChI Key: FWIQXERLOIUQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(Tert-butylsulfanyl)phenyl]methanol” is a chemical compound with the CAS number 500530-69-8 . It is used in various laboratory applications .


Physical And Chemical Properties Analysis

“[4-(Tert-butylsulfanyl)phenyl]methanol” has a molecular weight of 196.308 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the available resources .

Scientific Research Applications

1. Building Blocks in Organic Synthesis

  • Application : “[4-(Tert-butylsulfanyl)phenyl]methanol” derivatives, specifically tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, are used as building blocks in organic synthesis. They are prepared from aldehydes and tert-butyl N-hydroxycarbamate in methanol-water mixtures, demonstrating their versatility as organic synthesis components (Guinchard, Vallée, & Denis, 2005).

2. Chemical Reactions and Transformations

  • Application : In the presence of sodium methoxide, 2, 6-di-tert-butyl-4-methylphenol undergoes electrochemical oxidation in methanol, forming side-chain-oxidized phenols. This process illustrates the compound's reactivity and potential applications in chemical synthesis (Ohmori et al., 1985).

3. Photochemical Generation

  • Application : The photochemical solvolyses of certain compounds related to “[4-(Tert-butylsulfanyl)phenyl]methanol” in methanol yield vinylic ethers, illustrating the compound's potential in photochemical reactions and as a precursor in the generation of other chemical species (Slegt et al., 2006).

4. Synthesis of Pyrrole Derivatives

  • Application : An efficient one-pot synthesis method for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was developed using acetophenone and trimethylacetaldehyde, indicating the usefulness of related compounds in the synthesis of pyrrole derivatives (Kaur & Kumar, 2018).

5. Catalysis in MTBE Synthesis

  • Application : Layered group(IV) metal phosphates, including those derived from “[4-(Tert-butylsulfanyl)phenyl]methanol”, are used as catalysts for the synthesis of methyl tert-butyl ether (MTBE) from methanol and isobutene. This showcases the compound's potential in catalyzing important industrial chemical reactions (Cheng, Wang, & Lin, 1991).

6. Persulfate Oxidation in Environmental Applications

  • Application : The compound's derivatives, like tert-butanol, have been used in studies involving the persulfate oxidation of pollutants, showing its potential in environmental applications (Yang et al., 2011).

Safety And Hazards

“[4-(Tert-butylsulfanyl)phenyl]methanol” should be handled with care. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water .

properties

IUPAC Name

(4-tert-butylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIQXERLOIUQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474074
Record name [4-(tert-butylsulfanyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Tert-butylsulfanyl)phenyl]methanol

CAS RN

500530-69-8
Record name [4-(tert-butylsulfanyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(tert-butylsulfanyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.